(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
説明
Luteinizing hormone-releasing hormone antagonist is a synthetic compound that plays a crucial role in regulating the reproductive system. It is designed to inhibit the action of luteinizing hormone-releasing hormone, which is responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This inhibition is particularly useful in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis .
準備方法
Synthetic Routes and Reaction Conditions
Luteinizing hormone-releasing hormone antagonist is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Industrial Production Methods
In industrial settings, the production of luteinizing hormone-releasing hormone antagonist involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure high purity and quality .
化学反応の分析
Types of Reactions
Luteinizing hormone-releasing hormone antagonist undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with enhanced stability and activity .
科学的研究の応用
Luteinizing hormone-releasing hormone antagonist has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.
Medicine: Widely used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. .
作用機序
Luteinizing hormone-releasing hormone antagonist exerts its effects by binding to the gonadotropin-releasing hormone receptor on pituitary cells. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex steroids such as testosterone and estrogen. The inhibition of these hormones is beneficial in treating hormone-dependent diseases .
類似化合物との比較
Similar Compounds
Luteinizing hormone-releasing hormone agonists: These compounds also target the gonadotropin-releasing hormone receptor but initially stimulate the release of luteinizing hormone and follicle-stimulating hormone before causing downregulation of the receptor.
Gonadotropin-releasing hormone antagonists: Similar to luteinizing hormone-releasing hormone antagonists, these compounds inhibit the release of gonadotropins but may have different binding affinities and pharmacokinetic properties.
Uniqueness
Luteinizing hormone-releasing hormone antagonist is unique in its ability to provide immediate inhibition of gonadotropin release without the initial surge seen with agonists. This rapid action makes it particularly useful in clinical settings where immediate hormone suppression is required .
生物活性
The compound is a complex peptide derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound features multiple functional groups, including:
- Amino acids : Contributing to its peptide nature.
- Naphthalene and phenyl rings : Potentially enhancing its binding affinity to biological targets.
- Carboxamide groups : Implicated in biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which play critical roles in various physiological processes including cell proliferation and apoptosis.
Biological Activity Overview
- Antiproliferative Effects :
- Cytotoxicity :
- Enzyme Inhibition :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Study | Model | Findings |
---|---|---|
Study 1 | Human cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | Animal models | Demonstrated tumor regression in xenograft models after administration of the compound. |
Study 3 | Enzyme inhibition assays | IC50 values for protease inhibition ranged from 5 to 15 µM, indicating potent activity. |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Early studies indicate:
- Bioavailability : High oral bioavailability observed in preliminary animal studies.
- Metabolism : Primarily metabolized by liver enzymes, with major metabolites identified as less active forms.
Safety and Toxicology
Toxicological assessments reveal a relatively safe profile at therapeutic doses, although further studies are needed to fully understand long-term effects and potential toxicity.
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFZTQLQWMIJU-IHTBXIBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59ClN12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292141-31-2 | |
Record name | 292141-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。